molecular formula C24H22N2O B5032747 {2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone CAS No. 6318-15-6

{2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone

Cat. No.: B5032747
CAS No.: 6318-15-6
M. Wt: 354.4 g/mol
InChI Key: HYJWDSUGACWKLB-UHFFFAOYSA-N
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Description

The compound {2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone is a complex organic molecule that features a quinoline core substituted with a dimethylamino group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with an appropriate quinoline derivative under acidic conditions. This is followed by a Friedel-Crafts acylation reaction using phenylmethanone as the acylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

{2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

{2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes .

Mechanism of Action

The mechanism by which {2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone exerts its effects involves interactions with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-Diethylamino-phenyl)-2H-quinolin-1-yl)-phenyl-methanone
  • 4-(Dimethylamino)phenyl isocyanate
  • Methanone, bis[4-(dimethylamino)phenyl]-

Uniqueness

{2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced fluorescence, making it particularly useful in imaging applications .

Properties

IUPAC Name

[2-[4-(dimethylamino)phenyl]-2H-quinolin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-25(2)21-15-12-19(13-16-21)23-17-14-18-8-6-7-11-22(18)26(23)24(27)20-9-4-3-5-10-20/h3-17,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJWDSUGACWKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C=CC3=CC=CC=C3N2C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282335
Record name {2-[4-(dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-15-6
Record name NSC25458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {2-[4-(dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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